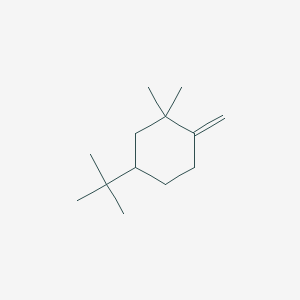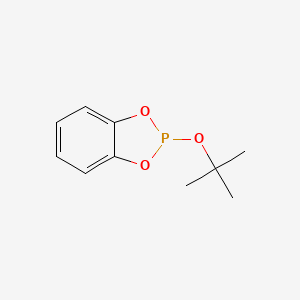
2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C10H13O4P It is a member of the benzodioxaphosphole family, characterized by a phosphorus atom bonded to a benzene ring through two oxygen atoms, forming a dioxaphosphole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with various reagents. For instance, one method involves the reaction with tribromoacetaldehyde, which proceeds by initial halophilic attack on the bromine atom, leading to products such as pyrocatechol bromophosphate and pyrocatechol dibromovinylphosphate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives and organophosphorus compounds
Applications De Recherche Scientifique
2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole involves its reactivity at the phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the electrophilic nature of the phosphorus center. These reactions often lead to the formation of new phosphorus-oxygen or phosphorus-carbon bonds, which are crucial in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
2-tert-Butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Similar in structure but differs in the position of the tert-butoxy group and the presence of a ketone functional group.
2-tert-Butoxy-4,5-benzo-1,3,2-dioxaphospholane: A precursor in the synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
13121-31-8 |
|---|---|
Formule moléculaire |
C10H13O3P |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C10H13O3P/c1-10(2,3)13-14-11-8-6-4-5-7-9(8)12-14/h4-7H,1-3H3 |
Clé InChI |
VTCVXKUIHFCRDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OP1OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


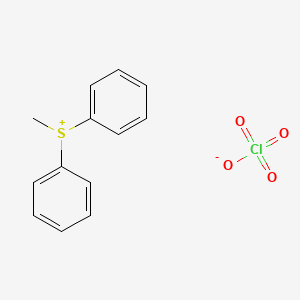
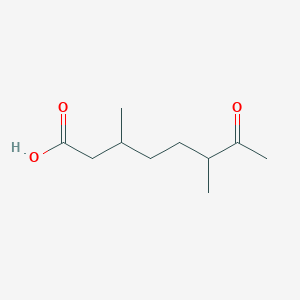

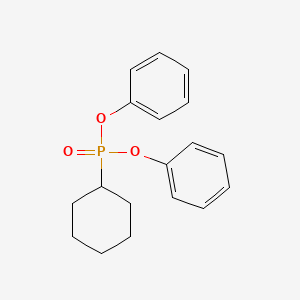
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)

![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
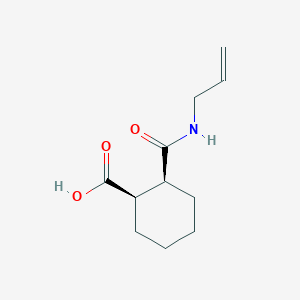
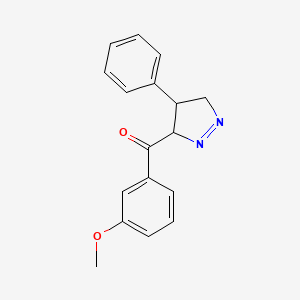
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
